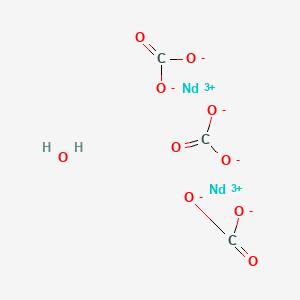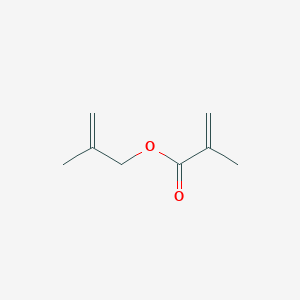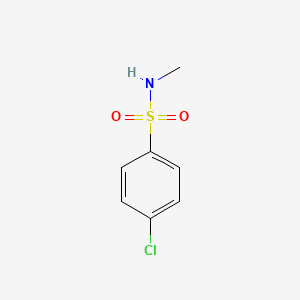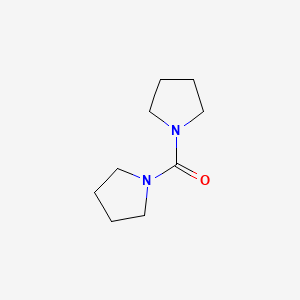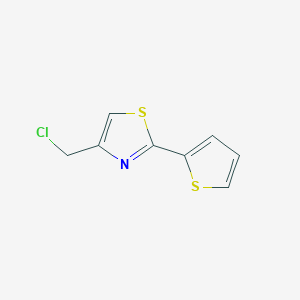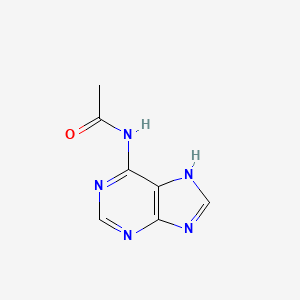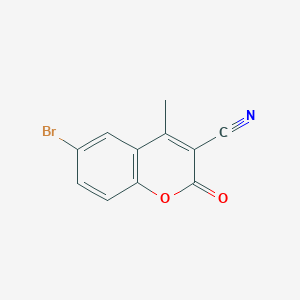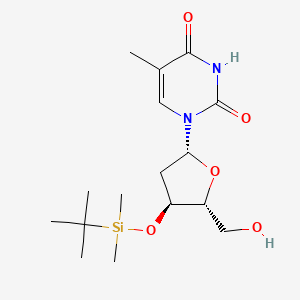
Calcium Pantothenate, Racemic
Overview
Description
Racemic Calcium Pantothenate is a mixture of the calcium salts of the dextrorotatory and levorotatory isomers of pantothenic acid . It contains not less than 5.7 percent and not more than 6.0 percent of nitrogen (N), and not less than 8.2 percent and not more than 8.6 percent of calcium (Ca), both calculated on the dried basis .
Synthesis Analysis
High-yielding chemical and chemo-enzymatic methods of D-pantothenic acid (DPA) synthesis are limited by using poisonous chemicals and DL-pantolactone racemic mixture formation . Alternatively, the safe microbial fermentative route of DPA production was found promising . One of the practical strategies for commercial production of chiral D-PL is synthesis of racemic D,L-PL via an aldol condensation and a hydrogen cyanide (HCN) addition .Molecular Structure Analysis
The molecular formula of Racemic Calcium Pantothenate is C18H32CaN2O10 . The average mass is 476.532 Da and the monoisotopic mass is 476.168274 Da .Chemical Reactions Analysis
D-pantothenic acid (DPA) is associated with several biological functions and its deficiency causes metabolic and energetic disorders in humans . Fortification of foods with DPA is the viable option to address this risk . DPA biological production route employs pantoate-β-alanine ligase (PBL) as the key enzyme, which avoids the tedious and time-consuming optical resolution process .Physical and Chemical Properties Analysis
Racemic Calcium Pantothenate is a highly hygroscopic, water-soluble, crystalline solid with melting points between 170 and 200 °C . The pH of an aqueous (1 in 20) solution of calcium pantothenate is 7.2-8.0 .Scientific Research Applications
Enantiomer Separation and Racemization
Calcium (R)-pantothenate, derived from racemic calcium pantothenate, was obtained through direct fractional crystallization. Efficient racemization of the biologically inactive calcium (S)-pantothenate was developed, resulting in a complete and efficient technology applied on an industrial scale (Synoradzki et al., 2008).
Molecular Properties Study
The molecular properties of pantothenic acid (Vitamin B5) and its interaction with calcium ions were studied. Pantothenate showed a strong affinity for calcium, existing in the gas phase as a single isomeric form with deprotonation on the carboxylic moiety. Free and monohydrated calcium complexes of deprotonated pantothenic acid presented at least two isomers (Corinti et al., 2021).
Interaction with Neurotransmitter Receptors
Calcium D(R)-homopantothenate and calcium DL(RS)-homopantothenate, derived from racemic pantothenate, interacted with GABA-A and GABA-B receptor ligands in rats. The study highlighted qualitative and quantitative differences in receptor interaction, contributing to the pharmacological activity of these compounds (Kovalev et al., 2012).
Gene Expression Modulation in Fibroblasts
Calcium pantothenate was observed to stimulate the proliferation of dermal fibroblasts. Molecular analysis revealed significant regulation of genes coding for interleukin-6, IL-8, and others, providing insight into the molecular mechanisms behind the stimulatory effect of pantothenate on cell proliferation (Wiederholt et al., 2009).
Stereospecific Synthesis of Key Intermediates
Research on the stereospecific synthesis of (R)-pantolactone, a key intermediate for calcium (R)-pantothenate synthesis, used enzymes from Candida orthopsilosis. The study proposed potential applications in the asymmetric synthesis of (R)-pantothenate, avoiding the need for toxic chemicals in the synthesis process (Wang et al., 2019).
Coenzyme A Biosynthesis
Pantothenic acid is essential for coenzyme A (CoA) biosynthesis, a universal cofactor involved in numerous metabolic reactions. The paper discussed the importance of pantothenate in CoA biosynthesis and its potential as a target for novel antimicrobial drugs (Spry et al., 2008).
Mechanism of Action
Target of Action
Calcium Pantothenate, Racemic is a mixture of the calcium salts of the dextrorotatory and levorotatory isomers of pantothenic acid . The primary target of this compound is the synthesis of coenzyme-A (CoA), a universal and essential cofactor involved in a myriad of metabolic reactions .
Mode of Action
This compound interacts with its targets by providing the necessary pantothenic acid for the synthesis of CoA . CoA is required to synthesize and metabolize proteins, carbohydrates, and fats . Only the dextrorotatory (D) isomer of pantothenic acid possesses biological activity, while the levorotatory (L) form may antagonize the effects of the dextrorotatory isomer .
Biochemical Pathways
This compound affects several biochemical pathways. As a precursor for the biosynthesis of CoA, it plays a crucial role in the synthesis of phospholipids, the synthesis and degradation of fatty acids, and the operation of the tricarboxylic acid cycle .
Pharmacokinetics
The pharmacokinetics of orally administered this compound have been studied. Absorption is rapid with peak concentrations reached approximately 1-hour post-dose under fasted conditions . Exposure (AUC) increases with dose from 500 to 2000 mg with no further increase between 2000 and 5000 mg . Food delays absorption by 2 hours and increases AUC by 55% . Steady state is achieved by Day 14 with a 3.1-fold accumulation for AUC0-24 .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in the synthesis of CoA. CoA is involved in over 70 enzymatic pathways and is estimated to be involved in 4% of all biochemical reactions . This includes the synthesis and degradation of fatty acids and the operation of the tricarboxylic acid cycle .
Action Environment
This compound is more chemically stable than free Pantothenic Acid and Sodium Pantothenate, which are chemically unstable . Pantothenic Acid has been reported to be stable to heat in neutral or slightly acidic environments, but less stable under alkaline conditions .
Safety and Hazards
Future Directions
The daily dietary requirements of DPA for different age groups (including babies, small children, athletes, and elderly people) is steadily increasing and the improved DPA production addressed in this study offers advantage for its application in fortification of food products meeting the emerging nutritional demand .
Biochemical Analysis
Cellular Effects
Calcium Pantothenate, Racemic has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it is associated with several biological functions, and its deficiency causes metabolic and energetic disorders in humans .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It serves as a structural component of coenzyme A (CoA) and acyl carrier protein .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is more chemically stable than free Pantothenic Acid and Sodium Pantothenate, which are chemically unstable . It is stable to light and oxygen but is unstable to both acid and alkali .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It is safe for all animal species and categories .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It shows a characteristic preference for interacting with Ca (II) ions, which are abundant in the extracellular media and act as secondary mediators in the activation of numerous biological functions .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Calcium Pantothenate, Racemic involves the condensation of pantoic acid with beta-alanine, followed by the addition of calcium hydroxide to form the final product.", "Starting Materials": [ "Pantoic acid", "Beta-alanine", "Calcium hydroxide" ], "Reaction": [ "Step 1: Condensation of pantoic acid and beta-alanine in the presence of a condensing agent such as dicyclohexylcarbodiimide (DCC) to form N-protected pantothenic acid intermediate.", "Step 2: Deprotection of the N-protected pantothenic acid intermediate using a mild acid such as hydrochloric acid to form Calcium Pantothenate, Racemic.", "Step 3: Addition of calcium hydroxide to the Calcium Pantothenate, Racemic solution to form the final product, Calcium Pantothenate, Racemic." ] } | |
CAS No. |
63409-48-3 |
Molecular Formula |
C18H34CaN2O11 |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate;hydrate |
InChI |
InChI=1S/2C9H17NO5.Ca.H2O/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);;1H2/q;;+2;/p-2 |
InChI Key |
KUKRZUPDYACRAM-UHFFFAOYSA-L |
SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2] |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.O.[Ca+2] |
| 6381-63-1 63409-48-3 |
|
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
